Improgan

Description

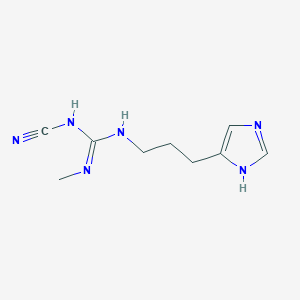

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H14N6 |

|---|---|

Molecular Weight |

206.25 g/mol |

IUPAC Name |

1-cyano-3-[3-(1H-imidazol-5-yl)propyl]-2-methylguanidine |

InChI |

InChI=1S/C9H14N6/c1-11-9(14-6-10)13-4-2-3-8-5-12-7-15-8/h5,7H,2-4H2,1H3,(H,12,15)(H2,11,13,14) |

InChI Key |

CXTGREPICTYOGB-UHFFFAOYSA-N |

Canonical SMILES |

CN=C(NCCCC1=CN=CN1)NC#N |

Synonyms |

improgan N-cyano-N'-(3-(imidazole-4-yl)propyl)-N''-methylguanidine SK and F 92374 SKF 92374 SKF-92374 SKF92374 |

Origin of Product |

United States |

Foundational & Exploratory

The Enigmatic Mechanism of Improgan: A Non-Opioid Analgesic with an Undefined Target

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Improgan is a novel analgesic agent, structurally related to the histamine H₂ antagonist cimetidine, that exhibits potent, non-opioid analgesic properties following central administration. Despite extensive investigation, its precise molecular target remains elusive, positioning it as a pharmacological enigma. This guide synthesizes the current understanding of this compound's mechanism of action, focusing on its influence on descending analgesic pathways and its interaction with various neurotransmitter systems. It is crucial to note that while initially explored in the context of histamine receptor pharmacology due to its structural heritage, this compound does not exert its effects through direct action on known histamine or opioid receptors. This document provides a comprehensive overview of the experimental evidence, quantitative data from in-vivo studies, and the proposed signaling cascades involved in its analgesic effect.

Introduction

This compound emerged from research into derivatives of cimetidine and was identified as a potent analgesic when administered directly into the central nervous system (CNS).[1][2][3] Unlike conventional analgesics, its pain-relieving effects are not mediated by opioid receptors, a finding confirmed in studies using opioid receptor-knockout mice where this compound's efficacy remained intact.[2][3] Furthermore, despite its chemical similarity to histamine H₂ antagonists, extensive screening has shown that this compound does not have significant affinity for any known histamine receptor subtype.[2][3] Its unique pharmacological profile, characterized by potent analgesia without the common side effects of opioids, makes it a subject of significant interest for the development of new pain therapeutics.

Known Biological Effects and Proposed Mechanism of Action

The primary mechanism of this compound-induced analgesia involves the activation of descending pain-modulating pathways originating in the brainstem.[1][4] This system acts to inhibit the transmission of pain signals from the spinal cord to the brain.

Role of the Brainstem and Descending Inhibition

Key brainstem regions, particularly the periaqueductal gray (PAG) and the rostral ventromedial medulla (RVM), are critical for this compound's antinociceptive activity.[1]

-

Activation of "OFF-cells": Studies have shown that this compound activates pain-inhibiting "OFF-cells" within the RVM.[1]

-

Inhibition of "ON-cells": Concurrently, it blocks the activity of pain-facilitating "ON-cells" in the same region.[1]

This dual action on RVM neuronal circuits is believed to be the neural basis for its analgesic effects. Pharmacological silencing of the RVM completely blocks the antinociceptive effects of centrally administered this compound.[1]

Interaction with Neurotransmitter Systems

While its direct molecular target is unknown, this compound's action is dependent on the integrity of several neurotransmitter systems:

-

GABAergic System: The analgesic effect of this compound is completely abolished by pretreatment with the GABAₐ receptor agonist, muscimol.[4] This suggests that this compound's mechanism involves the inhibition of supraspinal GABAergic transmission, effectively "disinhibiting" the descending analgesic pathways.[1][4]

-

Cannabinoid System: this compound's antinociception is blocked by cannabinoid receptor antagonists (e.g., rimonabant) and it exhibits cross-tolerance with cannabinoid agonists.[1] However, it does not directly bind to known cannabinoid receptors, suggesting an indirect modulation of the endocannabinoid system.

-

Noradrenergic System: The descending analgesic signal from the RVM is transmitted, at least in part, via spinal noradrenergic mechanisms.[1]

This compound's activity has been shown to be independent of supraspinal cholinergic and 5-HT₃ receptors.[5]

Quantitative Data: In-Vivo Analgesic Efficacy

Quantitative data for this compound is primarily derived from in-vivo rodent models of nociception and neuropathic pain. Binding affinities (Kᵢ) and in-vitro potency (EC₅₀/IC₅₀) values are absent from the literature, consistent with the fact that its molecular target has not been identified.

| Parameter | Route of Administration | Dose Range | Effect | Animal Model | Reference |

| Thermal Analgesia | Intracerebroventricular (icv) | 80 µg | 80-100% of maximal analgesic response in the tail-flick test. | Rat | [4] |

| Thermal Analgesia | Intracerebroventricular (icv) | 30 µg | Maximal analgesia in the tail immersion test. | Mouse | [2] |

| Mechanical Allodynia | Intracerebroventricular (icv) | 40 - 80 µg | Complete, reversible, dose-dependent attenuation of allodynia. | Rat (SNL) | [1][6] |

| Mechanical Allodynia | Intracerebral (ic) into RVM | 5 - 30 µg | Reversal of allodynia. | Rat (SNL) | [1][6] |

SNL: Spinal Nerve Ligation model of neuropathic pain.

Visualized Pathways and Experimental Workflows

Proposed Signaling Pathway for this compound Analgesia

The following diagram illustrates the hypothesized signaling cascade initiated by this compound within the central nervous system, leading to analgesia.

Caption: Hypothesized mechanism of this compound-induced analgesia.

Experimental Workflow: Tail-Flick Test

The tail-flick test is a standard method for assessing thermal nociception in rodents and has been used extensively to characterize the effects of this compound.

References

- 1. cAMP-Glo™ Assay Protocol [promega.sg]

- 2. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Canadian Society of Pharmacology and Therapeutics (CSPT) - Inhibitory constant (Ki) [pharmacologycanada.org]

- 4. Clinical perspective on antipsychotic receptor binding affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Explain what is EC50? [synapse.patsnap.com]

- 6. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Improgan: A Novel Non-Opioid Analgesic for Chronic Pain - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chronic pain represents a significant unmet medical need, with current opioid-based therapies posing substantial risks of addiction, tolerance, and other adverse effects. Improgan, an experimental, non-opioid analgesic, has demonstrated considerable promise in preclinical models of both acute and chronic neuropathic pain. This technical guide provides a comprehensive overview of the current state of knowledge regarding this compound, focusing on its mechanism of action, preclinical efficacy, and the underlying experimental methodologies. All quantitative data from key studies are summarized, and its unique signaling pathway is visualized. This document is intended to serve as a resource for researchers and drug development professionals interested in the advancement of novel, non-opioid analgesics.

Introduction

This compound is a non-opioid analgesic agent that has shown significant efficacy in preclinical studies.[1][2] Unlike traditional opioids, this compound does not interact with opioid receptors, suggesting a novel mechanism of action for pain relief.[3] This is particularly relevant in the context of the ongoing opioid crisis, which underscores the urgent need for effective and safer alternatives for the management of chronic pain. Preclinical evidence indicates that this compound is effective in attenuating neuropathic pain, a debilitating condition that is often refractory to conventional treatments.[1][2] This guide will delve into the technical details of this compound's pharmacology, preclinical data, and proposed mechanism of action.

Preclinical Efficacy in a Model of Chronic Neuropathic Pain

The primary preclinical model used to evaluate the efficacy of this compound in chronic pain is the Spinal Nerve Ligation (SNL) model in rats. This model is a well-established method for inducing neuropathic pain that mimics many of the symptoms observed in humans, such as mechanical allodynia (pain in response to a non-painful stimulus).[1][2]

Quantitative Data

The following table summarizes the key quantitative findings from a pivotal preclinical study investigating the effects of this compound on mechanical allodynia in the rat SNL model.

| Treatment Group | Dose (µg) | Route of Administration | Paw Withdrawal Threshold (g) (Mean ± SEM) | % Maximum Possible Effect (%MPE) | Duration of Action | Reference |

| Vehicle (Saline) | - | Intracerebroventricular (ICV) | Baseline: 15.0 ± 0.0Post-SNL: 1.8 ± 0.4 | 0% | - | Albrecht et al., 2011 |

| This compound | 40 | Intracerebroventricular (ICV) | Not explicitly stated in abstract | Dose-dependent increase | Up to 1 hour | [2] |

| This compound | 80 | Intracerebroventricular (ICV) | Complete reversal of allodynia | 100% | Up to 1 hour | [2] |

| Vehicle (Saline) | - | Intracerebral (RVM) | Baseline: 15.0 ± 0.0Post-SNL: 2.1 ± 0.5 | 0% | - | Albrecht et al., 2011 |

| This compound | 5 | Intracerebral (RVM) | Not explicitly stated in abstract | Dose-dependent increase | Not explicitly stated in abstract | [2] |

| This compound | 10 | Intracerebral (RVM) | Not explicitly stated in abstract | Dose-dependent increase | Not explicitly stated in abstract | [2] |

| This compound | 30 | Intracerebral (RVM) | Complete reversal of allodynia | 100% | Not explicitly stated in abstract | [2] |

Note: The Paw Withdrawal Threshold data for the this compound groups were described qualitatively in the abstract as a "complete, reversible, dose-dependent attenuation of hind paw mechanical allodynia." Specific mean and SEM values were not available in the reviewed abstract. The %MPE is calculated relative to the pre-injury baseline withdrawal threshold.

Experimental Protocols

Spinal Nerve Ligation (SNL) Model of Neuropathic Pain

The following protocol is a generalized description of the SNL model as described in the literature. Specific parameters may vary between studies.

Objective: To induce a state of chronic neuropathic pain in rodents by ligating spinal nerves.

Materials:

-

Male Sprague-Dawley rats (200-250g)

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments (scalpel, forceps, retractors)

-

Suture material (e.g., 4-0 silk)

-

Stereotaxic apparatus (for intracerebral injections)

-

Von Frey filaments (for assessing mechanical allodynia)

Procedure:

-

Anesthesia: Anesthetize the rat using isoflurane.

-

Surgical Incision: Place the animal in a prone position and make a midline incision at the L4-S2 level.

-

Muscle Dissection: Carefully dissect the paraspinal muscles to expose the L5 and L6 spinal nerves.

-

Nerve Ligation: Tightly ligate the L5 and L6 spinal nerves distal to the dorsal root ganglion with silk suture.

-

Wound Closure: Suture the muscle and skin layers.

-

Post-operative Care: Administer analgesics for post-operative pain and allow the animal to recover for at least one week before behavioral testing.

-

Behavioral Testing: Assess the development of mechanical allodynia by measuring the paw withdrawal threshold using von Frey filaments. A significant decrease in the withdrawal threshold in the paw ipsilateral to the ligation indicates the successful induction of neuropathic pain.

Drug Administration

-

Intracerebroventricular (ICV) Injection: For brain-wide administration, rats are anesthetized and placed in a stereotaxic frame. A cannula is implanted into the lateral ventricle. This compound or vehicle is then infused through the cannula.

-

Intracerebral (RVM) Microinjection: For targeted administration to the Rostral Ventromedial Medulla (RVM), a similar stereotaxic procedure is used to implant a guide cannula aimed at the RVM. This compound or vehicle is then microinjected directly into the RVM.

Assessment of Mechanical Allodynia

The paw withdrawal threshold in response to a mechanical stimulus is measured using a set of calibrated von Frey filaments. The filaments are applied to the plantar surface of the hind paw with increasing force until a withdrawal response is elicited. The lowest force that evokes a withdrawal is recorded as the paw withdrawal threshold.

Mechanism of Action: A Novel Signaling Pathway

This compound exerts its analgesic effects through a novel signaling pathway that involves the descending pain modulatory system, with the Rostral Ventromedial Medulla (RVM) being a key site of action.[1][2] Unlike opioids, this compound's effects are not mediated by opioid receptors.[3]

The proposed signaling cascade is as follows:

-

Receptor Activation: this compound is believed to bind to an as-yet-unidentified receptor in the brainstem.

-

Activation of Cytochrome P450 Epoxygenase: This receptor activation leads to the downstream activation of a specific enzyme, cytochrome P450 epoxygenase.

-

Modulation of RVM Neurons: The products of the epoxygenase enzyme, likely epoxyeicosatrienoic acids (EETs), then act on neurons within the RVM. Specifically, this compound has been shown to suppress the activity of "ON-cells" in the RVM.[2] These ON-cells are thought to facilitate the transmission of pain signals from the spinal cord to the brain. By inhibiting these cells, this compound effectively reduces the ascending pain signals.

Signaling Pathway Diagram

Caption: Proposed signaling pathway of this compound in the central nervous system.

Experimental Workflow Diagram

Caption: Experimental workflow for preclinical evaluation of this compound.

Development Status and Future Directions

As of late 2025, this compound remains an experimental compound in the preclinical stage of development. Publicly available information does not indicate the filing of an Investigational New Drug (IND) application with the U.S. Food and Drug Administration (FDA) or the initiation of any clinical trials in humans.

The promising preclinical data, particularly its efficacy in a model of neuropathic pain and its novel, non-opioid mechanism of action, make this compound and its analogs attractive candidates for further development. Future research should focus on:

-

Identification of the molecular target: Elucidating the specific receptor to which this compound binds is a critical next step.

-

Pharmacokinetics and safety pharmacology: Comprehensive studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, as well as its potential off-target effects.

-

Development of brain-penetrant analogs: The current preclinical studies have utilized direct central administration. For clinical utility, the development of orally bioavailable, brain-penetrant "this compound-like" drugs is essential.

-

Evaluation in other chronic pain models: Assessing the efficacy of this compound in other models of chronic pain, such as inflammatory pain or cancer-related pain, would broaden its potential therapeutic applications.

Conclusion

This compound represents a promising avenue of research in the quest for novel, non-opioid analgesics for chronic pain. Its unique mechanism of action, centered on the modulation of the descending pain pathway via cytochrome P450 epoxygenase signaling, distinguishes it from existing therapies. The preclinical data strongly support its analgesic potential in neuropathic pain. Further research and development are warranted to translate these encouraging preclinical findings into a clinically viable therapeutic for patients suffering from chronic pain.

References

The Discovery and Preclinical Development of Improgan: A Non-Opioid Analgesic Candidate

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Improgan, a derivative of the histamine H2 antagonist cimetidine, emerged from research seeking novel, non-opioid analgesics. Extensive preclinical studies in rodents have demonstrated its potent antinociceptive effects in models of acute thermal, mechanical, and neuropathic pain. Administered directly into the central nervous system, this compound activates descending pain-modulating pathways originating in the periaqueductal gray (PAG) and rostral ventromedial medulla (RVM). Its mechanism of action is distinct from opioids and does not appear to involve direct interaction with opioid, histamine, or cannabinoid receptors. Evidence suggests that this compound's analgesic effects are mediated through an indirect activation of the endocannabinoid system and involve the disinhibition of GABAergic transmission within the RVM. This leads to the activation of pain-inhibiting "OFF-cells" and the suppression of pain-facilitating "ON-cells." Despite promising preclinical efficacy, there is a notable absence of publicly available information regarding the detailed synthesis, preclinical safety and toxicology, or any progression to human clinical trials. This guide provides a comprehensive overview of the discovery and preclinical development of this compound, summarizing the available quantitative data, detailing experimental methodologies, and visualizing its proposed mechanism of action.

Introduction

This compound is a novel analgesic compound that originated from a research program investigating the centrally mediated effects of histamine antagonists.[1] It is chemically related to cimetidine, a histamine H2 receptor antagonist, but lacks significant activity at known histamine receptors.[1][2] Preclinical research has positioned this compound as a potent, non-opioid analgesic with a unique mechanism of action.[3] This technical guide synthesizes the available scientific literature on the discovery, preclinical pharmacology, and proposed mechanism of action of this compound for pain relief.

Preclinical Efficacy in Pain Models

This compound has demonstrated significant antinociceptive effects in various rodent models of pain following intracerebroventricular (icv) or intracerebral (ic) administration.

Acute Pain Models

In models of acute thermal nociception, this compound has shown potent, dose-dependent analgesic effects.

Table 1: Efficacy of Intracerebroventricular (icv) this compound in the Rat Tail-Flick Test

| Dose (µg, icv) | Maximal Analgesic Response (% MPE) | Time to Peak Effect (min) | Reference(s) |

| 80 | 80-100% | 10-30 | [4] |

MPE: Maximum Possible Effect

Neuropathic Pain Models

This compound has also been evaluated in a rat model of neuropathic pain, specifically mechanical allodynia following spinal nerve ligation (SNL).

Table 2: Efficacy of this compound in a Rat Model of Mechanical Allodynia (Spinal Nerve Ligation)

| Administration Route | Dose (µg) | Effect | Duration of Action | Reference(s) |

| icv | 40 | Small, short-lived attenuation of allodynia | ~10 minutes | [5] |

| icv | 80 | Robust, maximal reversal of allodynia | 30-60 minutes | [5] |

| ic (into RVM) | 5-30 | Reversal of allodynia | Up to 2 hours | [5] |

icv: intracerebroventricular; ic: intracerebral; RVM: rostral ventromedial medulla

Mechanism of Action

This compound's analgesic effects are centrally mediated, primarily through the modulation of descending pain pathways.

Role of the Rostral Ventromedial Medulla (RVM)

The RVM is a critical brainstem region for the descending control of pain. This compound's analgesic activity is dependent on the integrity of the RVM.[5] It exerts its effects by modulating the activity of two key neuronal populations within the RVM:

-

ON-cells: These neurons are pronociceptive, meaning they facilitate the transmission of pain signals.

-

OFF-cells: These neurons are antinociceptive, inhibiting pain signal transmission.

This compound activates pain-inhibiting OFF-cells and suppresses the firing of pain-facilitating ON-cells, a mechanism shared by opioids and cannabinoids.[5][6]

Signaling Pathways

The precise molecular target of this compound remains unidentified.[6] However, research has elucidated key components of its downstream signaling cascade.

Evidence strongly suggests an indirect role of the endocannabinoid system in this compound's mechanism. While this compound does not directly bind to CB1 or CB2 receptors, its antinociceptive effects are attenuated by CB1 receptor antagonists.[7] This suggests that this compound may trigger the release of endogenous cannabinoids, which then act on presynaptic CB1 receptors to produce analgesia.

The analgesic action of this compound also involves the modulation of GABAergic neurotransmission.[4] It is hypothesized that this compound inhibits GABAergic interneurons in the RVM.[8] This "disinhibition" releases the OFF-cells from tonic inhibition, leading to their activation and subsequent pain suppression.

Proposed signaling pathway of this compound in the RVM.

Experimental Protocols

Detailed experimental protocols for the studies cited are not fully available in the public domain. However, based on the methodologies described, the following general procedures were likely employed.

Animal Models

-

Subjects: Male Sprague-Dawley rats were commonly used in the reported studies.

-

Neuropathic Pain Model: The spinal nerve ligation (SNL) model was used to induce mechanical allodynia. This surgical procedure involves the tight ligation of the L5 and L6 spinal nerves.

Drug Administration

-

Intracerebroventricular (icv) Injection: A guide cannula was stereotaxically implanted into the lateral ventricle of the rat brain. This compound, dissolved in a suitable vehicle (e.g., saline), was then microinjected through the cannula.

-

Intracerebral (ic) Microinjection: A guide cannula was implanted with its tip aimed at the RVM. This compound was then microinjected directly into the RVM.

Behavioral Assays

A generalized workflow for preclinical testing of this compound.

-

Tail-Flick Test: The latency to withdraw the tail from a noxious thermal stimulus (e.g., radiant heat or hot water) was measured. An increase in latency indicates an antinociceptive effect.

-

Hot Plate Test: The latency for the animal to exhibit a pain response (e.g., paw licking or jumping) when placed on a heated surface was recorded.

-

Von Frey Test: Calibrated von Frey filaments were applied to the plantar surface of the hind paw to determine the mechanical withdrawal threshold. An increase in the threshold indicates a reduction in mechanical allodynia.

Synthesis, Preclinical Safety, and Clinical Development

There is a significant lack of publicly available information regarding the chemical synthesis of this compound, its preclinical safety and toxicology profile, and any progression into human clinical trials. The original publications describing its discovery refer to a synthesis method that is not detailed in the accessible literature. Furthermore, a thorough search of clinical trial registries and toxicology databases did not yield any results for this compound.

Conclusion

This compound represents a promising non-opioid analgesic candidate with a unique, centrally mediated mechanism of action. Its ability to modulate the descending pain control system in the RVM via an indirect cannabinoid and GABAergic disinhibition pathway offers a novel therapeutic strategy for pain management. However, the lack of publicly available data on its synthesis, preclinical safety, and clinical development status presents a significant barrier to fully assessing its therapeutic potential. Further research and transparency are needed to determine if this compound or its analogues can be translated into clinically effective and safe analgesics for human use.

References

- 1. A third life for burimamide. Discovery and characterization of a novel class of non-opioid analgesics derived from histamine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound antinociception does not require neuronal histamine or histamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Significance of GABAergic systems in the action of this compound, a non-opioid analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficacy of this compound, a Non-Opioid Analgesic, in Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neural basis for this compound antinociception - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Significance of Cannabinoid CB1 Receptors in this compound Antinociception - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Descending modulation of pain: the GABA disinhibition hypothesis of analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Non-Opioid Analgesic Improgan: An In-Depth Technical Guide to its Effects on the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Abstract

Improgan, a novel non-opioid analgesic, has demonstrated significant antinociceptive and anti-allodynic effects in preclinical studies. Its mechanism of action within the central nervous system (CNS) distinguishes it from traditional analgesics, offering a promising avenue for the development of new pain therapeutics with potentially fewer side effects. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on the CNS, with a focus on its impact on key pain-modulating regions, its proposed signaling pathways, and the experimental methodologies used to elucidate its function. Quantitative data from published studies are summarized, and its complex mechanism of action is visualized through signaling pathway and experimental workflow diagrams.

Introduction

This compound is a non-opioid analgesic agent that exerts its effects directly on the central nervous system.[1][2] It has been shown to produce potent antinociception in various rodent models of pain.[3][4] A key characteristic of this compound is that it does not bind to opioid, histamine, or cannabinoid receptors, suggesting a novel mechanism of action.[1][2][4] Its analgesic effects are primarily mediated through actions in the periaqueductal gray (PAG) and the rostral ventromedial medulla (RVM), critical areas of the descending pain modulatory system.[1][3] This guide delves into the detailed neuropharmacological profile of this compound, presenting available quantitative data, outlining experimental protocols, and visualizing its proposed mechanisms of action.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: In Vivo Efficacy of this compound

| Parameter | Species/Model | Administration Route | Effective Dose Range | ED₅₀ | Observed Effect | Citation(s) |

| Antinociception | Rat | Intracerebroventricular (icv) | 40 - 80 µg | Not Reported | Dose-dependent attenuation of thermal nociception | [3] |

| Anti-allodynia | Rat (Spinal Nerve Ligation) | Intracerebroventricular (icv) | 40 - 80 µg | Not Reported | Complete, reversible, dose-dependent attenuation of mechanical allodynia | [3] |

| Anti-allodynia | Rat (Spinal Nerve Ligation) | Intra-RVM | 5 - 30 µg | ~10 µg | Reversal of mechanical allodynia | [3] |

Table 2: Effects of this compound on RVM Neuronal Activity (Qualitative Summary)

| Cell Type | Effect of this compound | Description | Citation(s) |

| ON-cells | Suppression | Decreased firing rate, associated with reduced pain facilitation. | [2][3] |

| OFF-cells | Activation | Increased and continuous firing, associated with enhanced pain inhibition. | [2][3] |

| NEUTRAL-cells | No Effect | Firing rate unaffected by this compound administration. | [2] |

Note: Specific quantitative data on the percentage change or firing rates (spikes/sec) of ON- and OFF-cells in response to this compound were not available in the reviewed literature. The effects are consistently described qualitatively.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the study of this compound's effects on the CNS.

Intracerebroventricular (ICV) Cannulation and Injection in Rats

This protocol is essential for administering this compound directly into the CNS, bypassing the blood-brain barrier.

-

Animal Model: Adult male Sprague-Dawley rats.

-

Anesthesia: General anesthesia is induced, for example, with an intraperitoneal injection of a ketamine/xylazine cocktail.

-

Stereotaxic Surgery:

-

The anesthetized rat is placed in a stereotaxic frame.

-

A midline incision is made on the scalp to expose the skull.

-

A small burr hole is drilled over the target lateral ventricle using stereotaxic coordinates relative to bregma (e.g., AP: -0.8 mm, ML: ±1.5 mm).

-

A guide cannula is lowered to the desired depth (e.g., DV: -3.5 mm from the skull surface) and secured to the skull with dental cement and anchor screws.

-

A dummy cannula is inserted into the guide cannula to maintain patency.

-

-

Drug Administration:

-

Following a recovery period of several days, the conscious rat is gently restrained.

-

The dummy cannula is replaced with an injection cannula connected to a microsyringe via tubing.

-

This compound, dissolved in an appropriate vehicle (e.g., sterile saline), is infused at a slow, controlled rate (e.g., 1 µL/min) to a total volume of 5-10 µL.

-

-

Verification: Post-experimentally, dye can be injected to verify the cannula placement within the ventricular system.

In Vivo Single-Unit Recording in the Rostral Ventromedial Medulla (RVM)

This technique allows for the direct measurement of the firing patterns of individual neurons in the RVM in response to this compound.

-

Animal Model: Lightly anesthetized rats (e.g., with isoflurane or urethane) to maintain physiological responsiveness of RVM neurons.

-

Surgical Preparation:

-

The anesthetized rat is placed in a stereotaxic frame.

-

A craniotomy is performed over the cerebellum to access the brainstem.

-

The dura mater is carefully resected to expose the surface of the brain.

-

-

Electrophysiological Recording:

-

A recording microelectrode (e.g., a glass micropipette or tungsten electrode) is slowly lowered into the RVM using stereotaxic coordinates.

-

Neuronal activity is amplified, filtered, and recorded using a data acquisition system.

-

Neurons are functionally classified as ON-cells, OFF-cells, or NEUTRAL-cells based on their characteristic changes in firing rate in response to a noxious stimulus (e.g., a heat ramp applied to the tail or paw).

-

ON-cells: Exhibit a sudden increase in firing immediately before a nocifensive withdrawal reflex.

-

OFF-cells: Show a sudden pause in firing just before a nocifensive withdrawal reflex.

-

NEUTRAL-cells: Display no change in firing rate associated with the nocifensive reflex.

-

-

-

Drug Application and Data Analysis:

-

Once a neuron is classified, a baseline firing rate is recorded.

-

This compound is administered (e.g., via ICV injection as described above).

-

Changes in the spontaneous and evoked firing rates of the neuron are recorded and analyzed to determine the effect of the drug.

-

Mandatory Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, visualize the proposed signaling pathways of this compound and the general experimental workflow for its study.

Caption: Proposed signaling pathway for this compound-induced antinociception in the RVM.

Caption: General experimental workflow for studying this compound's effects on RVM neurons.

Conclusion

This compound represents a significant departure from conventional analgesic drug classes. Its unique mechanism of action, centered on the modulation of the descending pain control pathway within the RVM, highlights the potential for developing novel non-opioid therapeutics. The activation of OFF-cells and suppression of ON-cells, likely through an indirect endocannabinoid mechanism involving the cytochrome P450 epoxygenase pathway, provides a clear rationale for its antinociceptive effects. While the precise molecular target of this compound remains to be identified, the existing body of evidence strongly supports its development as a lead compound for a new generation of pain relief medications. Further research, particularly focused on obtaining detailed quantitative data on its effects on neuronal firing and elucidating the complete signaling cascade, will be crucial for advancing this compound-like drugs into clinical development.

References

- 1. Neural basis for this compound antinociception - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neural basis for this compound antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficacy of this compound, a Non-Opioid Analgesic, in Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Preclinical Evidence for Improgan in Neuropathic Pain Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropathic pain, a debilitating condition arising from damage to the somatosensory nervous system, presents a significant therapeutic challenge. Current treatment options often provide inadequate relief and are associated with dose-limiting side effects. Improgan, a non-opioid analgesic, has emerged as a promising candidate for the management of neuropathic pain. This technical guide provides an in-depth review of the preclinical evidence for this compound's efficacy in animal models of neuropathic pain, with a focus on its mechanism of action, experimental validation, and underlying signaling pathways.

Efficacy of this compound in a Spinal Nerve Ligation (SNL) Model of Neuropathic Pain

Preclinical studies have demonstrated the efficacy of this compound in a well-established rodent model of neuropathic pain, the unilateral spinal nerve ligation (SNL) model. This model mimics the mechanical allodynia, a key symptom of human neuropathic pain where non-painful stimuli are perceived as painful.

Data Presentation: Quantitative Efficacy of this compound

The anti-allodynic effects of this compound were assessed following both intracerebroventricular (icv) and intracerebral (ic) microinjections into the rostral ventromedial medulla (RVM). The data demonstrates a dose-dependent and reversible attenuation of mechanical allodynia.

| Administration Route | Dose (µg) | Effect on Mechanical Allodynia | Duration of Action | Notes |

| Intracerebroventricular (icv) | 40 | Intermediate attenuation | Up to 1 hour | No noticeable behavioral or motor side effects.[1] |

| Intracerebroventricular (icv) | 80 | Complete attenuation | Up to 1 hour | No noticeable behavioral or motor side effects.[1] |

| Intracerebral (ic) - RVM | 5 | Partial attenuation | - | - |

| Intracerebral (ic) - RVM | 10 | ED50 (approximate) | Up to 2 hours | [2] |

| Intracerebral (ic) - RVM | 30 | Maximal suppression | Up to 2 hours | [1][2] |

Experimental Protocols

Spinal Nerve Ligation (SNL) Model

The SNL model is a widely used surgical model to induce neuropathic pain in rodents, closely mimicking the symptoms of causalgia in humans.

Objective: To create a consistent and reproducible model of peripheral nerve injury-induced neuropathic pain.

Procedure:

-

Anesthesia: Male Sprague-Dawley rats are anesthetized with an appropriate anesthetic agent (e.g., sodium pentobarbital).

-

Surgical Exposure: A dorsal midline incision is made to expose the vertebrae. The L6 transverse process is removed to expose the L4 to L6 spinal nerves.

-

Ligation: The L5 and L6 spinal nerves are carefully isolated from the surrounding tissue and tightly ligated with a silk suture distal to the dorsal root ganglia (DRG). Care is taken to avoid damaging the adjacent L4 spinal nerve.

-

Closure: The muscle and fascia are closed with sutures, and the skin incision is closed with wound clips.

-

Post-operative Care: Animals are monitored during recovery and provided with appropriate post-operative analgesia and care. Behavioral testing is typically conducted 7-21 days post-surgery.

Assessment of Mechanical Allodynia: Von Frey Test

The von Frey test is a standard behavioral assay used to quantify mechanical sensitivity in rodents.

Objective: To measure the paw withdrawal threshold in response to a calibrated mechanical stimulus.

Procedure:

-

Acclimation: Rats are placed in individual plastic chambers on a wire mesh floor and allowed to acclimate for a designated period.

-

Stimulation: Calibrated von Frey filaments of varying stiffness are applied perpendicularly to the plantar surface of the hind paw until the filament buckles.

-

Up-Down Method: The "up-down" method is commonly used to determine the 50% paw withdrawal threshold. The test begins with a filament in the middle of the force range. If there is a positive response (paw withdrawal), the next weaker filament is used. If there is no response, the next stronger filament is used.

-

Threshold Calculation: The pattern of positive and negative responses is used to calculate the 50% withdrawal threshold, which is the force at which the animal is equally likely to withdraw its paw.

Mechanism of Action and Signaling Pathways

This compound's analgesic effect in neuropathic pain is primarily mediated through its action on the rostral ventromedial medulla (RVM), a critical brainstem region involved in descending pain modulation. The proposed mechanism involves the suppression of "ON-cells" within the RVM, which are pronociceptive neurons that facilitate pain transmission.

Experimental Workflow for Investigating this compound's Anti-Allodynic Effect

Caption: Experimental workflow for evaluating this compound's efficacy.

Proposed Signaling Pathway for this compound in the RVM

The precise molecular target of this compound remains to be fully elucidated; however, its downstream effects involve a complex interplay of several neurotransmitter systems. The current understanding suggests that this compound initiates a signaling cascade that ultimately leads to the suppression of RVM ON-cell activity, thereby reducing the descending facilitation of pain signals to the spinal cord.

References

An In-depth Technical Guide to the Molecular Targets and Mechanisms of Improgan in the Brainstem

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Improgan is a novel, non-opioid analgesic compound derived from the histamine H2 receptor antagonist, cimetidine. Extensive research has demonstrated its potent antinociceptive effects following administration into the brainstem, specifically within the periaqueductal gray (PAG) and the rostral ventromedial medulla (RVM), which includes the raphe magnus (RM).[1][2] Despite its clear analgesic properties, the precise molecular target of this compound remains unidentified.[1][3] This guide synthesizes the current understanding of this compound's mechanism of action within the brainstem, focusing on its interaction with the endocannabinoid system and its influence on descending pain modulatory pathways. It provides a comprehensive overview of the available data, experimental methodologies, and the proposed signaling cascades involved in this compound-induced antinociception.

This compound's Interaction with the Endocannabinoid System in the Brainstem

While this compound does not directly bind to known opioid, histamine, or cannabinoid receptors, a significant body of evidence points towards an indirect modulation of the endocannabinoid system as a key component of its mechanism of action.[1][2][4] This is primarily evidenced by the consistent antagonism of this compound-induced antinociception by the cannabinoid CB1 receptor inverse agonist, rimonabant.[2][4][5]

Quantitative Data on Rimonabant Antagonism

The antagonistic effect of rimonabant on this compound's analgesic properties has been quantified in several studies. The following table summarizes key findings from intracerebroventricular (icv) and intracerebral (i.c.) microinjection studies in rats.

| Compound Administered | Dose | Antagonist | Antagonist Dose (icv/i.c.) | Effect on this compound Antinociception | Reference |

| This compound (icv) | 388 nmol (80 µg) | Rimonabant (icv) | 43 nmol | 48% inhibition | [4][6] |

| This compound (icv) | 388 nmol (80 µg) | Rimonabant (icv) | 108 nmol | Complete blockade | [4] |

| This compound (intra-RM) | 30 µg | Rimonabant (intra-RM) | 20 µg | Antagonized near-maximal antinociception | [2] |

| This compound (intra-PAG) | Not specified | Rimonabant (intra-PAG) | 20 µg | Antagonized antinociception | [2] |

Interestingly, studies using rimonabant congeners with significantly lower affinity for the CB1 receptor also demonstrated an ability to block this compound's effects.[6] This suggests that while the CB1 receptor is involved, other, as-yet-unidentified "cannabinoid-like" mechanisms or receptors may also play a role in the analgesic action of this compound.[6]

Modulation of the Descending Pain Pathway

This compound exerts its analgesic effects by engaging the well-characterized descending pain modulatory pathway that originates in the midbrain and projects to the spinal cord.[7][8] This pathway can either inhibit or facilitate nociceptive signals. Key nuclei within this pathway that are targeted by this compound are the periaqueductal gray (PAG) and the rostral ventromedial medulla (RVM).[1][2][9]

Action on RVM ON- and OFF-Cells

The RVM contains two primary classes of neurons that modulate pain: "ON-cells," which are pronociceptive, and "OFF-cells," which are antinociceptive.[1][10] The net effect on pain perception is determined by the balance of activity between these two cell types. Like µ-opioids and cannabinoids, this compound produces analgesia by altering the firing patterns of these neurons.[1][3] Specifically, administration of this compound leads to:

-

Activation of OFF-cells: These cells, which inhibit nociception, become continuously active.[1][3]

-

Suppression of ON-cells: The firing of these cells, which facilitate pain signals, is depressed.[1][3]

This modulation of RVM neuronal activity is a hallmark of centrally acting analgesics and supports the specificity of this compound's effects beyond a non-specific neuroexcitant action.[1][3]

Proposed Signaling Pathways and Workflows

The following diagrams illustrate the proposed mechanism of this compound's action in the brainstem and a typical experimental workflow for its study.

Caption: Proposed signaling pathway for this compound-induced analgesia in the brainstem.

Caption: Experimental workflow for studying this compound's effects in the brainstem.

Experimental Protocols

The following sections detail the methodologies commonly employed in the investigation of this compound's effects in the brainstem of rodents.

Stereotaxic Surgery and Intracerebral Microinjection

This protocol is adapted from standard procedures for targeted drug delivery to specific brain nuclei in rats.[11][12][13]

-

Animal Anesthesia and Preparation: Anesthetize the rat (e.g., Sprague-Dawley) using an appropriate anesthetic agent (e.g., isoflurane).[12] Once a surgical plane of anesthesia is reached, secure the animal in a stereotaxic frame. Apply ophthalmic ointment to the eyes to prevent drying. Shave and sterilize the scalp.

-

Cannula Implantation: Make a midline incision on the scalp to expose the skull. Using a stereotaxic atlas, determine the coordinates for the target brainstem region (e.g., PAG or RVM). Drill a small hole in the skull at the determined coordinates. Slowly lower a guide cannula to the target depth and secure it to the skull with dental cement and anchor screws.[12][13] An obturator is inserted into the cannula to maintain patency. Allow the animal to recover for a post-operative period (typically one week).

-

Microinjection Procedure: On the day of the experiment, gently restrain the awake animal.[11] Remove the obturator and insert an injector cannula connected via PE-50 tubing to a Hamilton syringe. The injector cannula should extend slightly beyond the tip of the guide cannula to reach the target nucleus.[12] Infuse the drug solution (e.g., this compound, rimonabant, or vehicle) at a slow, controlled rate (e.g., 0.5 µL over 1 minute) using a microinfusion pump.[11][12] After the infusion, leave the injector in place for an additional minute to allow for diffusion and prevent backflow. Replace the obturator.

Nociceptive Testing: Tail-Flick Assay

The tail-flick test is a common method to assess thermal nociception in rodents.[4]

-

Apparatus: The apparatus consists of a radiant heat source focused on the ventral surface of the rat's tail. A sensor automatically detects the tail-flick response and records the latency.

-

Baseline Measurement: Before any drug administration, establish a baseline tail-flick latency for each animal. This is typically the average of several measurements. A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.

-

Post-Injection Testing: At specific time points after intracerebral microinjection (e.g., 5, 10, 30 minutes), repeat the tail-flick latency measurement.[4] An increase in latency is indicative of an antinociceptive (analgesic) effect.

-

Data Analysis: Data are typically expressed as the mean latency in seconds or as a percentage of the maximum possible effect (%MPE). Statistical analysis, such as ANOVA followed by post-hoc tests, is used to determine significant differences between treatment groups.[4]

Conclusion and Future Directions

This compound represents a promising non-opioid analgesic that acts within the brainstem's descending pain modulatory system. Although its direct molecular target is yet to be elucidated, compelling evidence demonstrates that its mechanism involves the indirect activation of the endocannabinoid system, leading to a modulation of ON- and OFF-cell activity in the RVM, a final common pathway for analgesia.

Future research should be directed towards:

-

Target Deconvolution: Utilizing advanced techniques such as chemical proteomics, photo-affinity labeling, or genetic screening to identify the primary binding site of this compound.

-

Elucidating the "Cannabinoid-like" Mechanism: Investigating the role of other potential cannabinoid receptors or related signaling pathways that may be involved in this compound's action, especially given the effects of low-affinity CB1 receptor antagonists.

-

Translational Studies: Exploring the efficacy and safety of this compound and its analogues in higher-order animal models to assess their potential for clinical development.

This guide provides a comprehensive framework for understanding the current state of knowledge on this compound's function in the brainstem, offering a foundation for further research and development in the field of non-opioid analgesics.

References

- 1. Neural basis for this compound antinociception - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Non-opioid antinociception produced by brain stem injections of this compound: significance of local, but not cross-regional, cannabinoid mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neural basis for this compound antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Significance of Cannabinoid CB1 Receptors in this compound Antinociception - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound-Induced Hypothermia: A Role for Cannabinoid Receptors in this compound-Induced Changes in Nociceptive Threshold and Body Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Significance of cannabinoid CB1 receptors in this compound antinociception [pubmed.ncbi.nlm.nih.gov]

- 7. Pain Modulation and Mechanisms (Section 2, Chapter 8) Neuroscience Online: An Electronic Textbook for the Neurosciences | Department of Neurobiology and Anatomy - The University of Texas Medical School at Houston [nba.uth.tmc.edu]

- 8. Pain Modulation | Herman Ostrow Orofacial Pain and Oral Medicine Wiki [wiki.ostrowonline.usc.edu]

- 9. Central modulation of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Brainstem blocks pain to protect key behaviors - UChicago Medicine [uchicagomedicine.org]

- 11. Rodent Brain Microinjection to Study Molecular Substrates of Motivated Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Intracranial Pharmacotherapy and Pain Assays in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rwdstco.com [rwdstco.com]

The Dissociation of Structure and Function: Improgan's Relationship to Histamine H2 Antagonists

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Improgan, a compound born from the chemical scaffold of the archetypal histamine H2 antagonist cimetidine, presents a compelling case study in the divergence of structural analogy and pharmacological function. While its lineage suggests an interaction with the histamine H2 receptor, extensive research has conclusively demonstrated that this compound's primary pharmacological effects, most notably its potent, non-opioid analgesic properties, are not mediated by any known histamine receptor subtype, including the H2 receptor.[1] This technical guide provides a comprehensive analysis of this compound's relationship to histamine H2 antagonists, detailing its structural similarities, the definitive experimental evidence of its functional independence from the H2 receptor, and an overview of its unique, yet-to-be-fully-elucidated mechanism of action. This document is intended for researchers, scientists, and drug development professionals interested in histamine receptor pharmacology, non-opioid analgesics, and the nuanced principles of structure-activity relationships.

Introduction: A Tale of Two Imidazoles

The development of histamine H2 receptor antagonists in the mid-20th century, pioneered by Sir James Black, revolutionized the treatment of peptic ulcer disease and gastroesophageal reflux disease (GERD).[2][3][4] These drugs, including the prototypical cimetidine, competitively block the action of histamine at H2 receptors on gastric parietal cells, thereby reducing gastric acid secretion.[5][6] The chemical structure of these antagonists, particularly the imidazole ring, became a foundational template for further drug discovery.

This compound emerges from this legacy as a structural analog of cimetidine.[1] However, its pharmacological profile deviates significantly from its predecessors. Administered centrally, this compound exhibits potent antinociceptive effects in various rodent models of pain.[1][7] Crucially, these analgesic effects are not reversed by histamine receptor antagonists and are observed in mice lacking the genes for histamine receptors.[1][7] This stark functional disconnect from its structural heritage makes this compound a subject of significant scientific interest.

Structural and Functional Comparison with Classical H2 Antagonists

While this compound shares the core imidazole moiety with cimetidine, modifications to the side chain are believed to be responsible for its distinct pharmacological profile. The structure-activity relationship (SAR) for classical H2 antagonists is well-defined, with specific structural features being crucial for their affinity and antagonist activity at the H2 receptor.[8][9][10][11] this compound's unique substitutions alter these critical interactions, leading to a loss of affinity for the H2 receptor and the emergence of its novel analgesic properties.

Quantitative Comparison of Receptor Activity

The following tables summarize the quantitative data for the binding affinity and functional potency of classical H2 antagonists at the histamine H2 receptor, contrasted with the documented lack of activity for this compound.

| Compound | Receptor Binding Affinity (pA2 / Ki) | Species / Tissue |

| Cimetidine | pA2: 6.1 (KB: 7.9 x 10⁻⁷ M) | Guinea-pig atrium |

| Ranitidine | pA2: 6.95 - 7.2 | Guinea-pig atrium / Rat uterus |

| This compound | Inactive / No significant binding | Not Applicable |

| Table 1: Comparative Receptor Binding Affinities at the Histamine H2 Receptor.[5][12] |

| Compound | Functional Potency (EC50 / IC50) | Assay Type | Species / Tissue |

| Cimetidine | EC50: ~1-2 µM (inhibition of gastric acid secretion) | In vivo gastric acid secretion | Dog (Heidenhain pouch) |

| Ranitidine | Potent inhibitor of histamine-induced gastric acid secretion | In vivo gastric acid secretion | Rat |

| This compound | No significant antagonist activity | In vitro & in vivo assays | Not Applicable |

| Table 2: Comparative Functional Potency at the Histamine H2 Receptor.[5][12] |

Experimental Protocols for Determining H2 Receptor Activity

The determination of a compound's activity at the histamine H2 receptor relies on established in vitro assays. The following are detailed methodologies for key experiments used to characterize the interaction of ligands like this compound with the H2 receptor.

Histamine H2 Receptor Radioligand Binding Assay

This assay directly measures the affinity of a test compound for the H2 receptor by assessing its ability to compete with a radiolabeled ligand.[13][14][15][16]

-

Objective: To determine the binding affinity (Ki) of this compound for the histamine H2 receptor.

-

Materials:

-

Membrane preparations from cells or tissues expressing the histamine H2 receptor (e.g., guinea pig cerebral cortex, CHO cells stably expressing the human H2 receptor).[13][17]

-

Radioligand: [³H]-Tiotidine (a potent H2 receptor antagonist).[13]

-

Unlabeled ("cold") tiotidine for determining non-specific binding.

-

Test compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters.

-

Scintillation fluid and counter.

-

-

Procedure:

-

Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and prepare a crude membrane fraction through differential centrifugation. Resuspend the final membrane pellet in Assay Buffer and determine the protein concentration.[13]

-

Assay Setup: In triplicate, prepare assay tubes containing:

-

Total Binding: Membrane preparation, [³H]-tiotidine, and Assay Buffer.

-

Non-specific Binding: Membrane preparation, [³H]-tiotidine, and a saturating concentration of unlabeled tiotidine (e.g., 1 µM).[18]

-

Competition Binding: Membrane preparation, [³H]-tiotidine, and varying concentrations of this compound.

-

-

Incubation: Incubate the tubes at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[13]

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold Wash Buffer.[13]

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-tiotidine).

-

Calculate the Ki value using the Cheng-Prusoff equation. For this compound, no significant displacement of the radioligand is expected at typical screening concentrations.

-

Histamine H2 Receptor Functional Assay (cAMP Accumulation)

This assay measures the functional consequence of H2 receptor activation (or blockade) by quantifying the intracellular levels of the second messenger, cyclic adenosine monophosphate (cAMP).[18][19][20]

-

Objective: To determine if this compound acts as an antagonist of histamine-induced cAMP production via the H2 receptor.

-

Materials:

-

Whole cells expressing the histamine H2 receptor (e.g., CHO-K1 cells).[19]

-

Stimulation Buffer (e.g., DMEM or HBSS).

-

Histamine (agonist).

-

Test compound: this compound.

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP assay kit (e.g., HTRF, ELISA, or bioluminescent-based).

-

-

Procedure:

-

Cell Preparation: Culture cells to an appropriate density. On the day of the assay, replace the culture medium with Stimulation Buffer containing a phosphodiesterase inhibitor.

-

Antagonist Pre-incubation: Add varying concentrations of this compound to the cells and incubate for 15-30 minutes at 37°C.[18]

-

Agonist Stimulation: Add a fixed concentration of histamine (typically the EC80, the concentration that gives 80% of the maximal response) to the wells and incubate for a further 10-15 minutes at 37°C.[18][19]

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's protocol.[18]

-

-

Data Analysis:

-

Generate a histamine dose-response curve to determine the EC50 and EC80 values.

-

Plot the percentage of histamine-stimulated cAMP response against the log concentration of this compound.

-

Determine the IC50 value for this compound's inhibition of the histamine response. For this compound, no significant inhibition is anticipated.

-

Visualizing the Pathways and Relationships

The following diagrams illustrate the key signaling pathway of the histamine H2 receptor and the structural relationship versus functional divergence of this compound.

Caption: Histamine H2 receptor signaling pathway.

Caption: this compound's structural vs. functional relationship to H2 antagonists.

This compound's True Mechanism of Action: A Departure from Histamine

With its activity at histamine receptors ruled out, the focus of this compound research has shifted to elucidating its true mechanism of action. Current evidence points to the following:

-

Novel Receptor Target: this compound is believed to act on a novel, as-yet-unidentified G-protein coupled receptor in the central nervous system.[1][7]

-

Non-Opioid Pathway: Its analgesic effects are not mediated by opioid receptors.[1][7]

-

Cannabinoid System Interaction: While this compound does not bind directly to known cannabinoid receptors, its antinociceptive effects can be blocked by cannabinoid antagonists, suggesting an indirect interaction with the endocannabinoid system.[1]

Conclusion

This compound serves as a powerful reminder that structural similarity does not guarantee functional equivalence in drug discovery. As a chemical descendant of the H2 antagonist cimetidine, it provided a logical starting point for investigation within the framework of histamine pharmacology. However, rigorous experimental evaluation, as outlined in this guide, has unequivocally demonstrated that this compound's significant analgesic properties are independent of the histamine H2 receptor. This functional divergence highlights the subtleties of structure-activity relationships and positions this compound as the progenitor of a new class of non-opioid analgesics. Future research dedicated to identifying its novel molecular target will be crucial for the development of next-generation pain therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Characterization and development of cimetidine as a histamine H2-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization and development of cimetidine as a histamine H2-receptor antagonist. | Semantic Scholar [semanticscholar.org]

- 4. Histamine Type-2 Receptor Antagonists (H2 Blockers) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. The pharmacology of cimetidine, a new histamine H2-receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. H2 receptor antagonist - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Structure-activity relationships of histamine H2-agonists, a new class of positive inotropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. firsthope.co.in [firsthope.co.in]

- 10. researchgate.net [researchgate.net]

- 11. pharmacy180.com [pharmacy180.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. Discovery of a G Protein-Biased Radioligand for the Histamine H2 Receptor with Reversible Binding Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A study of antagonist affinities for the human histamine H2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 20. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]

potential therapeutic applications of Improgan beyond analgesia

An In-depth Technical Guide on the Emerging Non-Analgesic Applications of a Novel Compound

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Improgan, a non-opioid compound, has been primarily characterized by its potent analgesic effects mediated through a unique central mechanism of action. While its efficacy in acute pain models is well-documented, emerging preclinical evidence highlights a significant therapeutic potential in the management of chronic neuropathic pain, a condition often refractory to standard treatments. This guide provides a comprehensive overview of the scientific evidence for the use of this compound beyond conventional analgesia, with a primary focus on its application in neuropathic pain states. We delve into the underlying signaling pathways, present available quantitative data from preclinical studies, and provide detailed experimental protocols to facilitate further research. Notably, the therapeutic landscape for this compound outside of pain modulation remains largely unexplored, presenting a compelling frontier for future investigation.

Introduction to this compound

This compound is the prototypical compound of a novel class of non-opioid analgesics.[1] Chemically related to histamine H2 receptor antagonists like cimetidine, its mechanism of action is distinct and does not involve direct interaction with opioid, histamine, cholinergic, or 5-HT3 receptors.[2][3][4] Extensive screening has shown a lack of affinity for over 100 enzymes, ion channels, and receptors, underscoring its novel pharmacological profile.[5]

The analgesic action of this compound is centrally mediated, primarily within the brainstem.[5][6] It acts in the periaqueductal gray (PAG) and the rostral ventromedial medulla (RVM) to activate descending pain-inhibitory pathways.[5][6] This is achieved through the inhibition of supraspinal GABAergic transmission, which in turn modulates the activity of specialized neurons in the RVM known as "ON-cells" and "OFF-cells" that control nociceptive transmission to the spinal cord.[1][5][6]

Core Therapeutic Application Beyond Analgesia: Neuropathic Pain

The most significant and well-documented therapeutic application of this compound beyond acute nociception is in the treatment of neuropathic pain.[1][7] This debilitating chronic pain condition arises from damage or disease affecting the somatosensory nervous system and represents a substantial unmet medical need.[7]

Preclinical Efficacy in a Model of Neuropathic Pain

Preclinical studies have demonstrated the efficacy of this compound in the spinal nerve ligation (SNL) model in rats, a widely accepted model for inducing mechanical allodynia, a hallmark symptom of neuropathic pain.[1][7]

-

Intracerebroventricular (ICV) Administration: ICV administration of this compound resulted in a complete, dose-dependent, and reversible attenuation of mechanical allodynia in the hind paw of SNL rats.[1][6] These anti-allodynic effects were observed at doses that did not produce noticeable behavioral or motor side effects.[1][6]

-

Intra-RVM Administration: To pinpoint the site of action, direct microinjections of this compound into the rostral ventromedial medulla (RVM) were performed. These injections also reversed mechanical allodynia, confirming that the RVM is a critical brain region for this compound's therapeutic effect in this chronic pain model.[1][6]

Quantitative Data from Preclinical Neuropathic Pain Studies

The following table summarizes the key quantitative findings from the study by Albrecht et al. (2011) investigating this compound's efficacy in the rat SNL model of neuropathic pain.[1][6]

| Administration Route | Dose Range | Effect on Mechanical Allodynia | Duration of Action | Animal Model |

| Intracerebroventricular (ICV) | 40 - 80 µg | Dose-dependent, complete reversal at 80 µg | Up to 1 hour | Spinal Nerve Ligation (SNL) in rats |

| Intracerebral (IC) into RVM | 5 - 30 µg | Dose-dependent reversal of allodynia | Up to 1 hour | Spinal Nerve Ligation (SNL) in rats |

Mechanism of Action in Neuropathic Pain

The anti-allodynic effect of this compound is mechanistically linked to its modulation of the descending pain control circuitry.

-

Modulation of RVM Neurons: The RVM contains "ON-cells" that facilitate pain transmission and "OFF-cells" that inhibit it.[6] this compound has been shown to suppress the firing of RVM ON-cells.[1][6] This action is believed to be a key mechanism underlying its ability to alleviate the symptoms of neuropathic pain.[1][6]

-

Role of Descending Noradrenergic Pathways: The analgesic effect of this compound involves the activation of descending noradrenergic pathways that project to the spinal cord.[4] The anti-nociceptive action of ICV-administered this compound is blocked by the intrathecal administration of an alpha-2 adrenergic receptor antagonist, yohimbine.[4] This indicates that spinal alpha-2 adrenergic receptors are a necessary component of the downstream signaling pathway, though this compound does not act directly on these receptors.[4]

-

Indirect Cannabinoid System Involvement: While this compound has no affinity for known cannabinoid receptors, its antinociceptive effects are blocked by cannabinoid antagonists.[5] This suggests an indirect activation of supraspinal cannabinoid mechanisms, the specifics of which are yet to be fully elucidated.[5]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the proposed signaling pathway and a typical experimental workflow for evaluating this compound.

Caption: Proposed signaling pathway for this compound's anti-allodynic effects.

Caption: Workflow for preclinical evaluation of this compound in neuropathic pain.

Potential Therapeutic Applications: A Gap Analysis

Despite the promising findings in neuropathic pain, there is a notable absence of published research on the effects of this compound in other therapeutic areas.

-

Anti-inflammatory Properties: There are no direct preclinical studies evaluating the anti-inflammatory potential of this compound. In vitro assays measuring cytokine release or the activity of key inflammatory enzymes like cyclooxygenase (COX) and nitric oxide synthase (NOS) have not been reported for this compound.

-

Neuroprotective Effects: Beyond the modulation of neuronal circuits involved in pain, there is no evidence to suggest that this compound possesses broader neuroprotective properties. Cell viability assays in neuronal cultures subjected to various insults have not been conducted or reported.

-

Gastrointestinal Applications: The effects of this compound on gastrointestinal motility or other functions have not been investigated.

-

Cardiovascular Profile: A comprehensive cardiovascular safety and efficacy profile for this compound is not available in the public domain.

This lack of data presents significant opportunities for future research to explore the full therapeutic potential of this novel compound and its analogs.

Detailed Experimental Protocols

Spinal Nerve Ligation (SNL) Model in Rats

This protocol is adapted from descriptions of the Chung model, which is used to induce neuropathic pain.[5][7][8]

-

Animal Preparation: Adult male Sprague-Dawley rats (100-250 g) are used. The animals are anesthetized with an appropriate anesthetic agent (e.g., isoflurane or sodium pentobarbital).

-

Surgical Procedure:

-

A dorsal midline incision is made at the level of the lumbar spine to expose the vertebrae.

-

The L6 transverse process is carefully removed to expose the L4, L5, and L6 spinal nerves.

-

The L5 and L6 spinal nerves are isolated from the surrounding tissue.

-

The isolated L5 and L6 nerves are tightly ligated with a silk ligature (e.g., 6-0 silk).

-

The muscle layers are closed with sutures, and the skin incision is closed with wound clips.

-

-

Post-operative Care:

-

Animals are monitored during recovery from anesthesia.

-

Appropriate post-operative analgesia is provided as per institutional guidelines.

-

Wound clips are typically removed 7-10 days after surgery.[5][8]

-

Behavioral testing for allodynia can commence after a post-operative holding period of at least 3-7 days.[5][8]

-

Assessment of Mechanical Allodynia

Mechanical allodynia is assessed by measuring the paw withdrawal threshold in response to a non-noxious mechanical stimulus.

-

Apparatus: Von Frey filaments of logarithmically incremental stiffness are used. The test is conducted on a wire mesh platform that allows access to the plantar surface of the hind paws.

-

Acclimation: Rats are placed in individual clear plastic chambers on the mesh platform and allowed to acclimate for at least 15-20 minutes before testing.

-

Testing Procedure:

-

Starting with a filament of low stiffness, the filament is applied to the plantar surface of the ipsilateral (operated) hind paw.

-

The filament is pressed upwards until it bends, and the pressure is held for 6-8 seconds.

-

A positive response is recorded if the rat sharply withdraws its paw.

-

The "up-down" method is used to determine the 50% paw withdrawal threshold. If a positive response is observed, a weaker filament is used next. If no response is observed, a stronger filament is used.

-

The pattern of responses is used to calculate the 50% withdrawal threshold.

-

Intracerebroventricular (ICV) and Intracerebral (IC) Microinjections

-

Stereotaxic Surgery: Rats are anesthetized and placed in a stereotaxic frame. A guide cannula is implanted, targeting either the lateral ventricle (for ICV) or a specific brain region like the RVM (for IC). The cannula is secured to the skull with dental cement.

-

Recovery: Animals are allowed to recover from surgery for several days before any injections are performed.

-

Microinjection Procedure:

-

The animal is gently restrained.

-

An injection cannula, connected to a microsyringe, is inserted into the guide cannula.

-

A small volume of the drug solution (e.g., this compound dissolved in saline) is infused over a period of time (e.g., 1-2 minutes).

-

The injection cannula is left in place for a short duration to allow for diffusion before being withdrawn.

-

Behavioral testing is conducted at specified time points after the injection.

-

Conclusion and Future Directions

This compound represents a significant departure from traditional opioid analgesics, offering a novel mechanism for pain control. The preclinical evidence strongly supports its therapeutic potential for neuropathic pain, a challenging clinical indication. The mechanism, involving the modulation of the RVM and descending noradrenergic pathways, provides a solid foundation for the development of a new class of anti-neuropathic pain agents.

However, the therapeutic scope of this compound beyond pain remains a vast, unexplored territory. The absence of data on its anti-inflammatory, neuroprotective, gastrointestinal, and cardiovascular effects highlights critical gaps in our understanding. Future research should prioritize:

-

Translational Studies: Advancing this compound-like compounds into clinical trials for neuropathic pain.

-

Exploratory In Vitro Screening: Conducting comprehensive in vitro assays to screen for activity in inflammation, neuronal protection, and other areas.

-

In Vivo Pharmacological Profiling: Characterizing the effects of this compound in animal models of inflammatory diseases, neurodegeneration, and gastrointestinal disorders.

-

Cardiovascular Safety Assessment: Performing detailed preclinical cardiovascular safety studies to understand its potential impact on cardiovascular function.

By systematically exploring these avenues, the full therapeutic potential of the this compound class of compounds can be unlocked, potentially offering new treatments for a range of debilitating diseases.

References

- 1. Cytokines: Improving the predictive capacity of in vitro cytokine release assays to reduce animal use and drug attrition | NC3Rs [nc3rs.org.uk]

- 2. Detection of Cell Death in Neuronal Cultures | Springer Nature Experiments [experiments.springernature.com]

- 3. Effects of Natural Product-Derived Compounds on Inflammatory Pain via Regulation of Microglial Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro cytokine release assays: reducing the risk of adverse events in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nonsteroidal antiinflammatory drugs inhibit cyclooxygenase-2 enzyme activity but not mRNA expression in human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Improgan for Pain Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Improgan is a novel, non-opioid analgesic compound that has demonstrated significant antinociceptive properties in a variety of preclinical pain models. As a cimetidine analog, it represents a departure from traditional pain therapeutics and offers a promising avenue for the development of new treatments for both acute and chronic pain conditions. This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used to characterize its analgesic effects.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies investigating the analgesic effects of this compound.

| Preclinical Model | Species | Administration Route | Dose Range | Effect | Citation |

| Acute Thermal Nociception (Tail-Flick) | Rat | Intracerebroventricular (icv) | 80 µg | 80-100% of maximal analgesic response | [1] |

| Neuropathic Pain (Spinal Nerve Ligation) | Rat | Intracerebroventricular (icv) | 40-80 µg | Complete, reversible, dose-dependent attenuation of mechanical allodynia | [2] |

| Neuropathic Pain (Spinal Nerve Ligation) | Rat | Intracerebral (ic) into RVM | 5-30 µg | Reversal of mechanical allodynia | [2][3] |

| Acute Nociception | Mouse (MOR-1, DOR-1, KOR-1 knockout) | Intracerebroventricular (icv) | 30 µg | Maximal analgesia, independent of opioid receptor genotype | [4] |

| Parameter | Value | Assay | Comments | Citation |

| Anti-allodynic ED50 in RVM | ~10 µg | Mechanical Allodynia (SNL model) | Estimated from dose-response curve. | [5] |

| Duration of anti-allodynic effect (icv) | Up to 60 minutes | Mechanical Allodynia (SNL model) | [5] | |

| Duration of anti-allodynic effect (ic into RVM) | Up to 2 hours | Mechanical Allodynia (SNL model) | [5] | |

| Duration of thermal antinociceptive effect (icv or ic) | 5-10 minutes | Thermal Nociception | [5] |

Mechanism of Action